molecular formula C24H41ClN2O3 B13751948 2-piperidin-1-ium-1-ylethyl N-(3-decoxyphenyl)carbamate;chloride CAS No. 55792-30-8

2-piperidin-1-ium-1-ylethyl N-(3-decoxyphenyl)carbamate;chloride

Cat. No.: B13751948
CAS No.: 55792-30-8
M. Wt: 441.0 g/mol
InChI Key: XWROFSRGVMUJDZ-UHFFFAOYSA-N
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Description

2-piperidin-1-ium-1-ylethyl N-(3-decoxyphenyl)carbamate;chloride is a heterocyclic organic compound. It is known for its unique structure, which includes a piperidine ring and a carbamate group. This compound is used primarily in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-1-ium-1-ylethyl N-(3-decoxyphenyl)carbamate;chloride typically involves the reaction of piperidine with ethyl chloroformate to form an intermediate, which is then reacted with 3-decoxyphenyl isocyanate. The final product is obtained by treating the intermediate with hydrochloric acid to form the chloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-piperidin-1-ium-1-ylethyl N-(3-decoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted piperidine derivatives.

Scientific Research Applications

2-piperidin-1-ium-1-ylethyl N-(3-decoxyphenyl)carbamate;chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(3-decoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride
  • 2-piperidin-1-ium-1-ylethyl N-(3-octoxyphenyl)carbamate;chloride

Uniqueness

2-piperidin-1-ium-1-ylethyl N-(3-decoxyphenyl)carbamate;chloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

55792-30-8

Molecular Formula

C24H41ClN2O3

Molecular Weight

441.0 g/mol

IUPAC Name

2-piperidin-1-ium-1-ylethyl N-(3-decoxyphenyl)carbamate;chloride

InChI

InChI=1S/C24H40N2O3.ClH/c1-2-3-4-5-6-7-8-12-19-28-23-15-13-14-22(21-23)25-24(27)29-20-18-26-16-10-9-11-17-26;/h13-15,21H,2-12,16-20H2,1H3,(H,25,27);1H

InChI Key

XWROFSRGVMUJDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

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